N-(2-Benzoylphenyl)-2-thiophenecarboxamide
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Overview
Description
Alpha-Thenoylamido-2 benzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet (UV) light
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Thenoylamido-2 benzophenone can be synthesized through the Beckmann rearrangement, a reaction that converts oximes into amides. The reaction typically involves the use of strong acids such as sulfuric acid or phosphorus pentachloride as catalysts . The reaction conditions often require high temperatures and an acidic medium to facilitate the rearrangement process .
Industrial Production Methods
In industrial settings, the synthesis of alpha-Thenoylamido-2 benzophenone may involve the use of more efficient and scalable methods. For instance, the use of Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can provide a more controlled and safer reaction environment . Additionally, the use of modern catalytic systems such as gallium triflate or mercury chloride can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-Thenoylamido-2 benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives of alpha-Thenoylamido-2 benzophenone.
Scientific Research Applications
Alpha-Thenoylamido-2 benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in UV-curing applications, such as inks, adhesives, and coatings.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: It is used in the production of dyes, pesticides, and other chemicals.
Mechanism of Action
The mechanism of action of alpha-Thenoylamido-2 benzophenone involves its ability to absorb UV light and generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, which are essential in UV-curing applications . The compound’s molecular targets include UV-sensitive substrates and photoinitiators, which facilitate the desired chemical transformations.
Comparison with Similar Compounds
Alpha-Thenoylamido-2 benzophenone can be compared with other benzophenones, such as:
Benzophenone: A simpler structure with similar UV-absorbing properties.
2-Aminobenzophenone: Contains an amino group, which provides different reactivity and applications.
4-Aminobenzophenone: Another amino-substituted benzophenone with unique properties.
Uniqueness
Alpha-Thenoylamido-2 benzophenone is unique due to its specific structural features, which include the thenoylamido group
Properties
CAS No. |
41296-65-5 |
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Molecular Formula |
C18H13NO2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |
InChI Key |
JBRVQHUXHJEIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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